molecular formula C9H20N2O2 B1143254 Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate CAS No. 176982-57-3

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate

Cat. No.: B1143254
CAS No.: 176982-57-3
M. Wt: 188.27
InChI Key:
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Description

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl group, which provides steric hindrance and enhances the stability of the molecule.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate typically involves the reaction of tert-butyl chloroformate with an amine. One common method involves the following steps :

  • Dissolve tert-butyl chloroformate in an organic solvent such as dichloromethane.
  • Add the amine (e.g., 4-aminobutan-2-yl) to the solution while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is unique due to its specific structure, which provides enhanced stability and ease of removal compared to other protecting groups. Its use in various fields, including chemistry, biology, and medicine, highlights its versatility and importance in scientific research .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFSNZHLGGAJC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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